molecular formula C12H11BrFN3O B6720113 N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide

N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6720113
M. Wt: 312.14 g/mol
InChI Key: UPJWZDDLPUEKOW-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a bromine and fluorine-substituted phenyl group attached to an ethyl chain, which is further connected to a pyrazole ring with a carboxamide group

Properties

IUPAC Name

N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN3O/c13-9-7-8(1-2-10(9)14)3-5-15-12(18)11-4-6-16-17-11/h1-2,4,6-7H,3,5H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJWZDDLPUEKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C2=CC=NN2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination and fluorination of a phenyl ring, followed by the attachment of an ethyl chain through a Friedel-Crafts alkylation. The resulting intermediate is then reacted with a pyrazole derivative under amide formation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions. The pyrazole ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-bromo-4-fluorophenyl)ethyl]-1-(propylsulfonyl)-2-piperidinecarboxamide
  • N’-[2-(3-bromo-4-fluorophenyl)ethyl]-N-ethyl-N-methylsulfuric diamide

Uniqueness

N-[2-(3-bromo-4-fluorophenyl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole carboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine and fluorine atoms enhance its reactivity and binding affinity, while the pyrazole ring provides a versatile scaffold for further modifications.

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